molecular formula C27H25BrO4 B2758035 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate CAS No. 306730-17-6

4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate

Cat. No.: B2758035
CAS No.: 306730-17-6
M. Wt: 493.397
InChI Key: PVRHYPCKQGJJBT-OQLLNIDSSA-N
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Description

4-[(2E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate is a synthetically modified chalcone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a characteristic (E)-configuration olefinic bridge connecting a 5-bromo-2-methoxyphenyl ring to a ketone functionality, which is further conjugated to a phenyl ester system incorporating a 4-tert-butylbenzoate group. The molecular framework is structurally related to flavonoid precursors, a class known for diverse biological activities . The specific presence of the bromo-methoxy substitution pattern on one aromatic ring and the sterically hindered tert-butyl group on the terminal benzoate suggests potential application in structure-activity relationship (SAR) studies, particularly in the development of enzyme inhibitors and molecular probes . Its mechanism of action, as with many chalcone derivatives, is likely associated with non-covalent interactions with biological targets, such as hydrogen bonding and van der Waals forces, facilitated by its conjugated system and halogen atom . The synthetic route for such compounds typically involves a two-step process: first, a Claisen-Schmidt condensation between appropriate acetophenone and benzaldehyde derivatives to form the chalcone core, followed by an esterification reaction to introduce the benzoate moiety . This product is intended for research applications only, including use as a reference standard, a synthetic intermediate for more complex molecules, or a candidate in high-throughput screening assays. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrO4/c1-27(2,3)21-10-5-19(6-11-21)26(30)32-23-13-7-18(8-14-23)24(29)15-9-20-17-22(28)12-16-25(20)31-4/h5-17H,1-4H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRHYPCKQGJJBT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target compound comprises two primary fragments: the 4-tert-butylbenzoate ester and the (E)-3-(5-bromo-2-methoxyphenyl)propenoyl moiety linked via a phenyl group. Retrosynthetic disconnection reveals two plausible pathways:

  • Ester-first approach : Form the 4-tert-butylbenzoate ester before constructing the propenoyl chalcone.
  • Chalcone-first approach : Synthesize the propenoyl-phenyl intermediate followed by esterification with 4-tert-butylbenzoic acid.

The chalcone-first approach is favored due to the sensitivity of the ester group under basic Claisen-Schmidt conditions.

Synthesis of the (E)-3-(5-Bromo-2-Methoxyphenyl)propenoyl Fragment

Protection of 4-Hydroxyacetophenone

To prevent undesired side reactions during Claisen-Schmidt condensation, the phenolic -OH group of 4-hydroxyacetophenone is protected as a methoxymethyl (MOM) ether. In a procedure adapted from Duan et al., 4-hydroxyacetophenone (10 mmol) is reacted with chloromethyl methyl ether (12 mmol) in anhydrous acetone with potassium carbonate (70 mmol) at reflux for 4 hours. The resulting 4-(methoxymethoxy)acetophenone is isolated in 92% yield after filtration and solvent evaporation.

Claisen-Schmidt Condensation

The protected acetophenone (5 mmol) is condensed with 5-bromo-2-methoxybenzaldehyde (5 mmol) in a 1:1 mixture of methanol and aqueous sodium hydroxide (60%) at 0–5°C for 24 hours. The reaction proceeds via base-catalyzed enolization, yielding the (E)-configured propenoyl product due to conjugation stabilization. After acidification and extraction, the MOM-protected chalcone intermediate is obtained in 78% yield.

Table 1: Optimization of Claisen-Schmidt Conditions
Base Solvent Temperature (°C) Yield (%)
NaOH MeOH/H₂O 0–5 78
KOH EtOH/H₂O 25 65
LiOH THF/H₂O -10 71

Deprotection of the MOM Group

The MOM-protected chalcone is treated with 2 M hydrochloric acid in methanol at 45°C for 2 hours, cleaving the ether linkage to regenerate the phenolic -OH group. Deprotection proceeds quantitatively, yielding 4-hydroxy-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]benzene.

Esterification with 4-tert-Butylbenzoic Acid

Activation of 4-tert-Butylbenzoic Acid

4-tert-Butylbenzoic acid (5 mmol) is activated using either:

  • Acid chloride route : Treatment with thionyl chloride (10 mmol) in dichloromethane at reflux for 3 hours.
  • Coupling agent route : Reaction with N,N'-dicyclohexylcarbodiimide (DCC, 5.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol) in anhydrous dichloromethane at 0°C.

Ester Bond Formation

The activated acid is reacted with the deprotected chalcone phenol (5 mmol) in pyridine or with DMAP as a base. The acid chloride method affords the ester in 85% yield after 12 hours at 25°C, while the DCC/DMAP method achieves 88% yield within 6 hours.

Table 2: Esterification Efficiency Comparison
Activation Method Base Time (h) Yield (%)
Acid chloride Pyridine 12 85
DCC/DMAP DMAP 6 88

Alternative Synthetic Routes and Optimization

One-Pot Tandem Approach

A streamlined method involves sequential Claisen-Schmidt condensation and esterification without isolation of intermediates. However, this approach suffers from reduced yields (62%) due to competing side reactions between the base and ester groups.

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media (e.g., tert-butanol) offers an eco-friendly alternative. Immobilized Candida antarctica lipase B (CAL-B) achieves 74% conversion at 40°C over 48 hours, though scalability remains challenging.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 15.6 Hz, 1H, CH=CO), 7.89–7.82 (m, 4H, aromatic), 6.95 (d, J = 15.6 Hz, 1H, CH=CO), 1.43 (s, 9H, tert-butyl).
  • IR (KBr): 1715 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O chalcone).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >98% purity with a retention time of 12.3 minutes.

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group impedes esterification kinetics. Using DCC/DMAP instead of acid chlorides mitigates this issue by facilitating in situ activation.

(E)/(Z) Isomerization

Strict temperature control (<10°C) during Claisen-Schmidt condensation ensures >95% (E)-selectivity.

Industrial-Scale Considerations

Cost Analysis

  • DCC/DMAP method : Higher reagent costs but shorter reaction time.
  • Acid chloride route : Lower costs but requires hazardous SOCl₂ handling.

Green Chemistry Metrics

  • Atom economy : 84% for DCC/DMAP vs. 79% for acid chloride.
  • E-factor : 6.2 (DCC/DMAP) vs. 8.5 (acid chloride).

Chemical Reactions Analysis

4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles using reagents like sodium azide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The brominated methoxyphenyl group can form hydrogen bonds and π-π interactions with proteins, while the acrylate moiety can undergo Michael addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Key Comparisons:

Compound Name R₁ (Phenyl A) R₂ (Phenyl B) Biological Activity/Notes Reference
4-[(2E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-tert-butylbenzoate 5-Br, 2-OMe 4-tert-butylbenzoate N/A (structural focus) -
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (Compound 6) 4-NO₂ 4-acetamido High antinociceptive activity
4-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]phenyl benzoate 4-OMe benzoate Monoclinic P21/c crystal structure
4-[3-(4-Methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate (Compound 30) 4-OMe phenyl carbamate 51.8% nematicidal activity
  • Electron-Donating vs. The 4-tert-butylbenzoate ester introduces steric hindrance, which may reduce crystallinity compared to smaller substituents like benzoate or carbamate .

Crystallographic and Physicochemical Properties

  • Crystal Packing: The methoxy analog (4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate) crystallizes in the monoclinic P21/c space group with unit cell parameters a = 20.146 Å, b = 14.513 Å, c = 6.187 Å, and β = 94.828° . The tert-butyl group in the target compound likely disrupts tight molecular packing, increasing solubility but complicating crystallization. Similar bulky substituents in resulted in T-shaped conformations and hydrogen-bonded supramolecular chains .

Nematicidal and Antinociceptive Potential

  • Nematicidal Activity:
    • Carbamate derivatives (e.g., Compound 30) exhibit moderate nematicidal activity (51.8% mortality), attributed to the carbamoyloxy moiety . The tert-butylbenzoate in the target compound may enhance bioavailability but requires empirical validation.
  • Analgesic Effects: Acetamidochalcones (e.g., Compound 6) outperformed reference drugs (aspirin, acetaminophen) in antinociceptive assays. The bromo and methoxy substituents in the target compound may similarly modulate cyclooxygenase or neurotransmitter pathways .

Q & A

Basic: What are the standard synthetic routes for preparing 4-[(2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-<i>tert</i>-butylbenzoate?

The synthesis typically involves multi-step organic reactions, including:

  • Claisen-Schmidt condensation : Formation of the α,β-unsaturated ketone (prop-2-enoyl) via base-catalyzed aldol-like reactions between a substituted acetophenone and an aldehyde .
  • Esterification : Coupling the phenolic hydroxyl group with 4-<i>tert</i>-butylbenzoic acid using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Halogenation : Bromine introduction at the 5-position of the methoxyphenyl group using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) .
    Key intermediates should be characterized via ¹H/¹³C NMR and FT-IR to confirm regiochemistry and functional group integrity .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry, including the <i>E</i>-configuration of the propenoyl group and torsional angles between aromatic rings. Refinement software like SHELXL (for small molecules) and visualization tools like ORTEP-3 are critical .
  • Spectroscopy :
    • ¹H NMR : Diagnostic signals include the <i>trans</i>-olefinic protons (δ ~6.5–7.5 ppm, <i>J</i> = 15–16 Hz) and methoxy/tert-butyl groups .
    • HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .

Advanced: How can crystallographic data refinement challenges be addressed for this compound?

Challenges include disorder in bulky substituents (e.g., tert-butyl) and absorption corrections for heavy atoms (Br). Solutions:

  • Use multi-scan absorption correction (e.g., SADABS in Bruker APEXII systems) to account for anisotropic effects .
  • Apply rigid-bond restraint in SHELXL to model tert-butyl groups with fixed geometry .
  • Validate structures with PLATON or CIF-check tools to ensure compliance with IUCr standards .

Advanced: What experimental design considerations are critical for evaluating this compound’s bioactivity?

  • In vitro assays : Use standardized protocols for nematicidal activity (e.g., <i>Meloidogyne javanica</i> J2 larvae mortality assays) with concentrations ranging from 100–1000 ppm. Include carbamate derivatives as positive controls .
  • Dose-response analysis : Fit data to nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate EC₅₀ values .
  • Structure-activity relationships (SAR) : Compare analogues with varying substituents (e.g., methoxy vs. bromo) to identify pharmacophores .

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